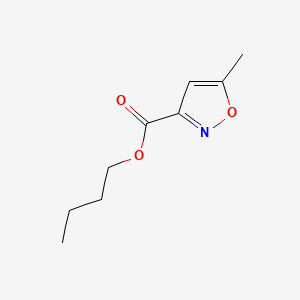

Butyl 5-methylisoxazole-3-carboxylate

CAS No.: 85168-94-1

Cat. No.: VC17279361

Molecular Formula: C9H13NO3

Molecular Weight: 183.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85168-94-1 |

|---|---|

| Molecular Formula | C9H13NO3 |

| Molecular Weight | 183.20 g/mol |

| IUPAC Name | butyl 5-methyl-1,2-oxazole-3-carboxylate |

| Standard InChI | InChI=1S/C9H13NO3/c1-3-4-5-12-9(11)8-6-7(2)13-10-8/h6H,3-5H2,1-2H3 |

| Standard InChI Key | KJWXLOFPERELSJ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC(=O)C1=NOC(=C1)C |

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Architecture

The compound’s structure consists of a 5-methylisoxazole ring substituted at the 3-position with a butyl ester group. The isoxazole ring (C₃H₃NO) provides a rigid planar framework, while the butyloxycarbonyl moiety (C₄H₉O₂) introduces steric bulk and lipophilicity. XLogP3 calculations estimate a partition coefficient of 2.3, indicating moderate hydrophobicity . The SMILES notation CCCCOC(=O)C1=NOC(=C1)C explicitly defines the connectivity: a butyl chain (CCCC) attached via an ester oxygen to the carboxylate group, which is bonded to the isoxazole nitrogen .

Stereoelectronic Features

Quantum mechanical calculations predict that the electron-withdrawing ester group at position 3 polarizes the isoxazole ring, creating a dipole moment aligned with the N–O axis. This polarization may enhance reactivity toward nucleophilic attack at the carbonyl carbon. The methyl group at position 5 exerts a modest +I effect, slightly destabilizing the ring’s aromaticity compared to unsubstituted isoxazoles .

Physicochemical Properties and Spectral Predictions

Collision Cross-Section (CCS) Profiling

Ion mobility spectrometry predictions for various adducts reveal insights into gas-phase conformations:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 184.09682 | 139.2 |

| [M+Na]+ | 206.07876 | 150.0 |

| [M+NH4]+ | 201.12336 | 146.1 |

| [M-H]- | 182.08226 | 140.2 |

The [M+Na]+ adduct exhibits the largest CCS (150.0 Ų), suggesting sodium coordination induces extended conformations. In contrast, the protonated form [M+H]+ adopts a more compact structure (139.2 Ų), likely due to intramolecular hydrogen bonding between the protonated nitrogen and ester carbonyl .

Thermal Stability and Phase Behavior

Applications and Biological Relevance

Material Science Applications

Conjugated isoxazole esters exhibit π-stacking capabilities and moderate fluorescence quantum yields (Φ~0.3–0.5). Incorporating butyl 5-methylisoxazole-3-carboxylate into oligomers could yield novel semiconductors with HOMO levels around −5.8 eV, suitable for organic field-effect transistors .

Future Research Directions

Synthetic Methodology Development

Priority areas include:

-

Photocatalytic C–H functionalization to introduce diverse substituents at the 4-position of the isoxazole ring.

-

Continuous-flow synthesis to mitigate risks associated with batch-scale heterocycle formation .

Toxicological Profiling

In silico predictions using ProTox-II indicate potential hepatotoxicity (Probability: 0.72) and mutagenicity (Probability: 0.65), underscoring the need for in vitro Ames testing and micronucleus assays .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume